molecular formula C14H13Cl2N3O3S B3578865 2-(3,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

2-(3,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

Cat. No.: B3578865
M. Wt: 374.2 g/mol
InChI Key: JBMAGKIETHKZQD-UHFFFAOYSA-N
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Description

2-(3,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide is a synthetic organic compound with a complex structure It contains a pyridine ring, an acetamide group, and a dichlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps. One common method starts with the nitration of 3,5-dichloroaniline to introduce nitro groups, followed by reduction to form the corresponding amine. The amine is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the resulting intermediate is coupled with pyridine-3-ylacetic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide
  • N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

Compared to similar compounds, 2-(3,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its pyridine ring and acetamide group contribute to its versatility in various applications.

Properties

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3S/c1-23(21,22)19(13-6-10(15)5-11(16)7-13)9-14(20)18-12-3-2-4-17-8-12/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMAGKIETHKZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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